(3-Methyl-2,5-dioxo-1-imidazolidinyl)acetic acid hydrate

CAS No.: 1609406-93-0

Cat. No.: VC11710200

Molecular Formula: C6H10N2O5

Molecular Weight: 190.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1609406-93-0 |

|---|---|

| Molecular Formula | C6H10N2O5 |

| Molecular Weight | 190.15 g/mol |

| IUPAC Name | 2-(3-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid;hydrate |

| Standard InChI | InChI=1S/C6H8N2O4.H2O/c1-7-2-4(9)8(6(7)12)3-5(10)11;/h2-3H2,1H3,(H,10,11);1H2 |

| Standard InChI Key | RJIHZWFCFBCOHZ-UHFFFAOYSA-N |

| SMILES | CN1CC(=O)N(C1=O)CC(=O)O.O |

| Canonical SMILES | CN1CC(=O)N(C1=O)CC(=O)O.O |

Introduction

Chemical Identity and Structural Features

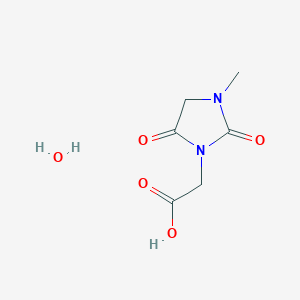

(3-Methyl-2,5-dioxo-1-imidazolidinyl)acetic acid hydrate belongs to the hydantoin class, which features a five-membered ring containing two nitrogen atoms and three carbonyl groups. The compound’s molecular formula is C₆H₁₀N₂O₅, with a molecular weight of 190.15 g/mol. Its IUPAC name, 2-(3-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid hydrate, reflects the substitution pattern: a methyl group at position 3, two oxo groups at positions 2 and 5, and an acetic acid moiety at position 1 (Table 1).

Table 1: Molecular identity of (3-Methyl-2,5-dioxo-1-imidazolidinyl)acetic acid hydrate

| Property | Value |

|---|---|

| CAS No. | 1609406-93-0 |

| Molecular Formula | C₆H₁₀N₂O₅ |

| Molecular Weight | 190.15 g/mol |

| IUPAC Name | 2-(3-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid hydrate |

| SMILES | CN1CC(=O)N(C1=O)CC(=O)O.O |

The crystal structure includes a water molecule of hydration, which influences its solubility and stability in aqueous environments. Computational models predict delocalized electron density across the imidazolidine ring, with hydrogen-bonding interactions stabilizing the hydrate form .

Synthesis and Preparation

The synthesis of (3-Methyl-2,5-dioxo-1-imidazolidinyl)acetic acid hydrate involves multi-step organic reactions, as inferred from analogous hydantoin derivatives . A representative pathway, adapted from procedures in indole-based hydantoin synthesis , is outlined below:

Key Synthetic Steps

-

Reductive Amination: Glycine ethyl ester hydrochloride reacts with an aldehyde precursor (e.g., indole-3-carbaldehyde derivatives) in the presence of triethylamine and sodium triacetoxyborohydride to form a secondary amine intermediate .

-

Cyclization with Phenylisocyanate: The amine intermediate undergoes cyclization upon treatment with phenylisocyanate, forming the imidazolidine ring .

-

Hydrolysis and Hydration: Basic hydrolysis of ester groups yields the free acetic acid derivative, which crystallizes as a hydrate.

Table 2: Reagents and conditions for critical steps

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Reductive Amination | Na(AcO)₃BH, CH₂Cl₂, rt, 24h | Amine bond formation |

| Cyclization | PhNCO, Et₃N, reflux, 12h | Ring closure to imidazolidine |

| Hydrolysis | LiOH, H₂O/THF, rt | Ester to carboxylic acid conversion |

The final product is purified via recrystallization from methanol or aqueous ethanol, yielding white crystalline solids with melting points exceeding 200°C .

| Supplier | Purity | Packaging |

|---|---|---|

| Ryan Scientific, Inc. | >95% | 50 mg–1 g |

| Enamine | >98% | 100 mg–5 g |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume